molecular formula C8H13F3N2 B13968703 (S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine

(S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13968703
M. Wt: 194.20 g/mol
InChI Key: WXZHGTFRYORFIV-ZETCQYMHSA-N
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Description

(S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a cyclopropyl group and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Chemical Reactions Analysis

Types of Reactions: (S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or cyclopropyl group using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

(S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group contributes to the compound’s stability and binding affinity to its targets .

Properties

Molecular Formula

C8H13F3N2

Molecular Weight

194.20 g/mol

IUPAC Name

(3S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C8H13F3N2/c9-8(10,11)13-4-3-7(5-13)12-6-1-2-6/h6-7,12H,1-5H2/t7-/m0/s1

InChI Key

WXZHGTFRYORFIV-ZETCQYMHSA-N

Isomeric SMILES

C1CN(C[C@H]1NC2CC2)C(F)(F)F

Canonical SMILES

C1CC1NC2CCN(C2)C(F)(F)F

Origin of Product

United States

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